2-Aminoethyl acetate hydrochloride

Description

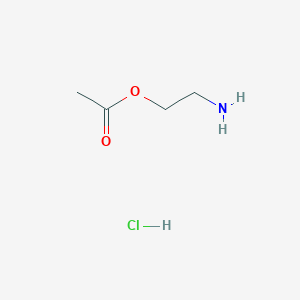

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethyl acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLCGTLCIBOSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20739-39-3 | |

| Record name | 2-aminoethyl acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Strategies for 2-Aminoethyl Acetate (B1210297) Hydrochloride

The synthesis of 2-aminoethyl acetate hydrochloride can be approached through several distinct chemical strategies. These methods leverage fundamental organic reactions to construct the target molecule, each with its own set of advantages and considerations.

Esterification-Based Syntheses

A primary and straightforward route to 2-aminoethyl acetate involves the esterification of 2-aminoethanol (also known as ethanolamine) with acetic acid or its derivatives. This reaction, a classic example of condensation, forms the characteristic ester linkage. youtube.comijates.comlibretexts.org The general reaction involves heating the carboxylic acid and alcohol with an acid catalyst, such as concentrated sulfuric acid. libretexts.org

The reaction is reversible, and to drive it towards the formation of the ester, reaction conditions are often optimized. ijates.com For instance, the removal of water as it is formed can shift the equilibrium to favor the product. One common laboratory and industrial approach involves the reaction of an alcohol with an acyl chloride or an acid anhydride (B1165640), which are more reactive than the corresponding carboxylic acid. libretexts.org

A study on the synthesis of ethyl ethanoate from ethanol (B145695) highlighted the use of copper-based catalysts to promote the formation of the ester. dur.ac.uk While this specific study focuses on ethyl ethanoate, the principles of using a heterogeneous catalyst to facilitate the esterification can be applied to the synthesis of other esters, including 2-aminoethyl acetate.

Table 1: Comparison of Esterification Methods

| Method | Reactants | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Heat | Readily available starting materials | Reversible reaction, may require removal of water |

| Acyl Chloride Method | Acyl Chloride + Alcohol | - | Room Temperature | Vigorous and often complete reaction | Generates HCl as a byproduct masterorganicchemistry.com |

| Acid Anhydride Method | Acid Anhydride + Alcohol | Warming may be required | Slower than acyl chloride method | Good yields, avoids corrosive HCl gas | Slower reaction rate |

Amidation Pathways in Related Aminoethyl Compounds

While not a direct synthesis of 2-aminoethyl acetate, the study of amidation pathways in related aminoethyl compounds provides valuable insight into the reactivity of the amino group. Amides are commonly formed by reacting a carboxylic acid derivative, such as an acid chloride, with an amine. masterorganicchemistry.comlibretexts.org This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. masterorganicchemistry.com

In the context of natural product biosynthesis, some linear products with a terminal amide are formed through mechanisms that involve the condensation of an amino acid with a terminal intermediate. nih.gov The understanding of these amidation reactions is crucial when considering potential side reactions or further functionalization of the amino group in 2-aminoethyl acetate.

Incorporating the Hydrochloride Salt: Mechanisms of Formation

The formation of this compound is achieved by reacting the free base, 2-aminoethyl acetate, with hydrochloric acid. youtube.comspectroscopyonline.com Amines are basic compounds and will readily react with strong acids like HCl to form ammonium (B1175870) salts. ualberta.cayoutube.com

In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from the hydrochloric acid. youtube.comspectroscopyonline.com This protonation of the primary amine's -NH₂ group results in the formation of an -NH₃⁺ group. spectroscopyonline.com The resulting positively charged ammonium ion then forms an ionic bond with the negatively charged chloride ion (Cl⁻). youtube.comspectroscopyonline.com This conversion from a covalent compound to an ionic salt often facilitates purification, as the salt may be more crystalline and can be precipitated from solution. youtube.com

Asymmetric Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of 2-aminoethyl acetate is of significant interest, particularly in the development of pharmaceuticals and other biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net This can be achieved through several approaches, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. researchgate.net

For instance, the synthesis of chiral 1,2-amino alcohols, which are structurally related to 2-aminoethyl acetate, has been achieved through methods like ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org Another approach involves the use of chiral phosphoric acid to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net These methods, while not directly producing 2-aminoethyl acetate, demonstrate the strategies that can be adapted to synthesize its chiral derivatives.

Total Chemical Synthesis of Complex Aminoethyl Glycosides

2-Aminoethyl glycosides are important intermediates in the synthesis of glycoconjugates and glycoarrays. nih.gov The total synthesis of these complex molecules often involves multiple steps. A common strategy involves the glycosylation of a suitable alcohol, such as N-Cbz-aminoethanol or azidoethanol, with an activated carbohydrate donor. nih.gov The resulting intermediate is then further transformed to yield the final aminoethyl glycoside. nih.gov

For example, the synthesis of aminoethyl lactoside has been achieved using a lactose (B1674315) bromide donor and N-Cbz-aminoethanol. nih.gov Another approach involves the glycosylation of free sugars with 2-chloroethanol, followed by a series of transformations including peracetylation, azide (B81097) substitution, and reduction to yield the amine. nih.gov These multi-step syntheses highlight the versatility of the aminoethyl group as a linker in complex molecular architectures.

Precursor Chemistry and Intermediate Reactions

The synthesis of 2-aminoethyl acetate and its derivatives relies on the availability and reactivity of key precursors and intermediates. For instance, in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, 4-nitrophenol (B140041) is alkylated with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amine. mdpi.com

The ring-opening of 2-oxazolines is another efficient method for synthesizing 2-aminoethyl acetates. 2-Oxazolines are five-membered heterocyclic compounds that can undergo ring-opening N-alkylation under specific conditions to yield valuable amino ester products.

Intermediate reactions are also crucial in multi-step syntheses. For example, in the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride, thiourea (B124793) is reacted with 4-chloroacetoacetyl chloride. google.com The understanding of these precursor chemistries and intermediate reactions is fundamental to designing efficient and high-yielding synthetic routes.

Table 2: Key Precursors and Their Roles in Synthesis

| Precursor | Intermediate Role | Target Molecule/Class |

| 2-Aminoethanol | Alcohol for esterification | 2-Aminoethyl acetate |

| Acetic Anhydride | Acylating agent | 2-Aminoethyl acetate nih.gov |

| 4-Nitrophenol | Starting material for amination | Ethyl-2-(4-aminophenoxy)acetate mdpi.com |

| 2-Oxazolines | Ring-opening precursor | 2-Aminoethyl acetates |

| Thiourea | Reactant for heterocycle formation | (2-Aminothiazol-4-yl)-acetic acid hydrochloride google.com |

| N-Cbz-aminoethanol | Glycosylation acceptor | Aminoethyl glycosides nih.gov |

Utilization of 2-Aminoethanol Hydrochloride as a Precursor

A primary and straightforward method for the synthesis of this compound involves the direct esterification of 2-aminoethanol hydrochloride. This precursor, also known as ethanolamine (B43304) hydrochloride, provides the core structure of the target molecule. The reaction typically involves treating 2-aminoethanol hydrochloride with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a suitable solvent. The hydrochloride form of the starting material ensures that the amine group is protonated, which can influence the reaction's selectivity.

Pathways Involving Chloroethylaminoethyl Acetate Hydrochlorides

Alternative synthetic strategies may proceed through intermediates like chloroethylaminoethyl acetate hydrochlorides. These pathways can be more complex and are often employed in the synthesis of related or more substituted analogs. For instance, the reaction of thiourea with 4-chloroacetoacetyl chloride is a known process for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride, highlighting the utility of chloro-substituted intermediates in building heterocyclic systems. google.com While not a direct synthesis of this compound, this illustrates the principle of using chlorinated precursors in the formation of amine-containing compounds.

Protecting Group Manipulations in Synthetic Sequences

In more complex syntheses, particularly those involving multifunctional molecules, the use of protecting groups is a critical strategy to ensure chemoselectivity. jocpr.com For a molecule like 2-aminoethyl acetate, both the amino and hydroxyl groups (in the precursor 2-aminoethanol) are reactive. Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.org

Table of Common Protecting Groups:

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis |

| Amine | tert-Butoxycarbonyl | Boc | Acid |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion |

| Hydroxyl/Amine | Acetyl | Ac | Acid or Base |

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of the synthetic reactions is fundamental to optimizing reaction conditions and improving yields.

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in the synthesis of esters and other organic transformations. In the context of Fischer esterification, strong mineral acids like sulfuric acid or hydrochloric acid are commonly used as catalysts. masterorganicchemistry.com The catalyst increases the rate of reaction by providing an alternative reaction pathway with a lower activation energy. youtube.com In recent years, heterogeneous catalysts, such as double-layered hydroxides, have been developed for various organic syntheses, offering advantages like ease of separation and recyclability. nih.gov These catalysts can be functionalized to enhance their activity and selectivity for specific reactions. nih.gov

Stereochemical Control in Synthetic Methodologies

While this compound itself is not chiral, the principles of stereochemical control are paramount in the synthesis of many related and more complex molecules, such as carbapenem (B1253116) antibiotics. unipv.it In these cases, the precise three-dimensional arrangement of atoms is crucial for biological activity. unipv.it Asymmetric synthesis techniques are employed to selectively produce one enantiomer or diastereomer over others. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For instance, in the synthesis of certain amino acids, enzymes like carbon-nitrogen lyases can be used to catalyze the stereoselective addition of amines to α,β-unsaturated carboxylic acids, yielding chiral products with high enantiomeric excess. acs.org

Chemical Reactivity, Transformation, and Degradation Studies

Hydrolysis Reactions of the Ester Moiety

The ester linkage in 2-Aminoethyl acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield ethanolamine (B43304) and acetic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanolamine yield acetic acid.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethanolamine alkoxide, which subsequently abstracts a proton from the newly formed acetic acid to produce ethanolamine and an acetate salt.

Studies on analogous compounds, such as poly(2-aminoethyl methacrylate), have shown that hydrolysis of the ester bond is a significant degradation pathway in alkaline media, leading to the formation of methacrylic acid and 2-aminoethanol. researchgate.net

Aminolysis Pathways and Amide Formation

Aminolysis is a chemical process in which an amine reacts with another molecule, leading to the cleavage of a bond. In the case of 2-Aminoethyl acetate, the primary amine can act as an intramolecular nucleophile, attacking the ester's carbonyl group. This internal rearrangement is particularly favored in basic media where the amine is deprotonated. researchgate.net

This intramolecular attack results in the formation of a five-membered cyclic intermediate, which then rearranges to form a more stable amide, N-(2-hydroxyethyl)acetamide. This transformation is a specific example of an O-N acyl migration, discussed in more detail in section 3.4.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For 2-Aminoethyl acetate hydrochloride, this reaction can be carried out under either acidic or basic catalysis.

Acid-Catalyzed Transesterification: In an acidic environment, an alcohol (R'-OH) can react with 2-Aminoethyl acetate. The mechanism is similar to acid-catalyzed hydrolysis, but with the alcohol acting as the nucleophile instead of water. This results in the formation of a new ester and ethanolamine. masterorganicchemistry.comscielo.br

Base-Catalyzed Transesterification: When a base is used, an alkoxide (R'-O⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to a tetrahedral intermediate that expels the ethanolamine alkoxide, forming the new ester. masterorganicchemistry.com

The reaction is typically driven to completion by using the reacting alcohol as a solvent. masterorganicchemistry.com For example, reacting 2-Aminoethyl acetate with methanol (B129727) under appropriate conditions would yield methyl acetate and ethanolamine.

O-N-Acyl Migration Mechanisms

A significant transformation for 2-Aminoethyl acetate is the O-N intramolecular acyl migration. This reaction involves the transfer of the acetyl group from the oxygen atom of the ethanolamine moiety to the nitrogen atom. This process is well-documented for compounds containing a β-hydroxyl-α-amino acid or similar 1,2-aminoalcohol structure. nih.govresearchgate.net

The mechanism proceeds through a five-membered cyclic intermediate. Under neutral or slightly basic conditions, the deprotonated amino group performs a nucleophilic attack on the carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate which resolves by breaking the ester C-O bond and forming a new N-C amide bond. The final product of this rearrangement is N-(2-hydroxyethyl)acetamide. This migration from an O-acyl ester to an N-acyl amide is often thermodynamically favorable, as the amide bond is generally more stable than the ester bond. This reaction can be reversible under strong acidic conditions. researchgate.net

Thermal Degradation Processes and Product Identification

The thermal stability of 2-Aminoethyl acetate is a critical consideration, particularly in aqueous environments at elevated temperatures.

Studies on structurally similar amines, such as 2-aminoethylethanolamine (AEEA), provide significant insight into the thermal degradation pathways. In the absence of other reactive species like CO₂, AEEA shows high thermal stability. nih.govnih.gov However, in the presence of CO₂, significant degradation is observed at temperatures around 135°C. nih.govresearchgate.net

For 2-Aminoethyl acetate, similar behavior is expected. In a neutral aqueous solution, it is relatively stable. However, at elevated temperatures and in the presence of other reactants or under alkaline conditions, degradation is likely to occur. The hydrolysis and intramolecular aminolysis reactions mentioned previously are expected to be key degradation pathways. Research on poly(2-aminoethyl methacrylate) confirms that degradation is significantly influenced by temperature, pH, and concentration in aqueous solutions. researchgate.net

While specific degradation studies for pure this compound are not widely available, the degradation products of the related compound AEEA have been extensively identified. nih.govresearchgate.net These findings allow for postulation of analogous products for 2-Aminoethyl acetate degradation.

The major degradation product identified for AEEA in the presence of CO₂ is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.govnih.gov The formation of such cyclic ureas is common for structures with two amino groups separated by an ethylene (B1197577) bridge when exposed to CO₂. nih.gov Other identified products from AEEA degradation include 2-hydroxyethyl-2-oxazolidone (HEOD) and various piperazine (B1678402) derivatives.

For 2-Aminoethyl acetate, thermal degradation, especially following hydrolysis to ethanolamine, could lead to similar cyclic products if other reactants are present. The primary degradation products from its intrinsic reactivity would be ethanolamine and acetic acid (from hydrolysis) and N-(2-hydroxyethyl)acetamide (from O-N acyl migration).

Table of Potential Degradation Products and Precursor Reactions

| Product Name | Precursor Reaction |

| Ethanolamine | Hydrolysis |

| Acetic Acid | Hydrolysis |

| N-(2-hydroxyethyl)acetamide | O-N Acyl Migration / Aminolysis |

| 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) | Cyclization (in presence of CO₂) |

| 2-hydroxyethyl-2-oxazolidone (HEOD) | Cyclization |

Note: HEIA and HEOD are identified degradation products of the structurally similar compound AEEA and are postulated here as potential, analogous products under similar conditions.

Chemical Stability and Degradation in Varied pH Conditions

The stability of this compound is highly dependent on the pH of the aqueous solution. The protonated amino group in acidic and neutral media plays a crucial role in the molecule's stability, while the deprotonated form in alkaline conditions is more susceptible to degradation.

In acidic and neutral aqueous solutions, this compound exhibits considerable stability. The primary amine group is protonated under these conditions, which prevents it from participating in intramolecular reactions. Research on the analogous polymer, poly(2-aminoethyl methacrylate) (PAMA), has shown that it is stable in acidic and neutral aqueous solutions where its primary amine groups are protonated. This stability is attributed to the repulsion between the positively charged ammonium (B1175870) group and the electrophilic carbonyl carbon of the ester, which inhibits intramolecular attack.

Acid-catalyzed hydrolysis of the ester group can occur, but it is generally a slow process and reversible. libretexts.orgchemguide.co.uk The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, for 2-Aminoethyl acetate, the presence of the protonated amino group likely provides a degree of electrostatic shielding, further contributing to its stability in acidic environments.

In alkaline media (pH above 9), this compound undergoes degradation as the primary amine group becomes deprotonated. The primary degradation mechanism is base-catalyzed hydrolysis of the ester, also known as saponification. This reaction is irreversible and leads to the formation of acetate and 2-aminoethanol. libretexts.orgchemguide.co.uk

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, forming a tetrahedral intermediate. This intermediate then collapses, with the departure of the 2-aminoethanol leaving group, to form acetic acid, which is subsequently deprotonated in the basic medium to yield the acetate ion.

Studies on the base hydrolysis of 2-aminoethyl acetate within a cobalt(III) complex have provided insights into its reactivity. The second-order rate constant for the base hydrolysis of the ester function in the complex was determined to be 1.44 x 10² l mol⁻¹ min⁻¹ at 25°C. rsc.org It was estimated that the base hydrolysis of the 2-aminoethyl acetate ligand in the dipositive cobalt(III) complex is approximately 18 times faster than that of the free ligand and about 2 times faster than the protonated ligand. rsc.org This suggests that while the free ligand is less reactive than the complexed form, it is still susceptible to base-catalyzed hydrolysis.

The rate of degradation of this compound in alkaline media is influenced by both temperature and the concentration of the base. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The Arrhenius equation describes this relationship, where the rate constant is exponentially dependent on the absolute temperature.

The degradation kinetics are also dependent on the concentration of both the ester and the hydroxide ions. The base-catalyzed hydrolysis of esters is typically a second-order reaction, meaning the rate is proportional to the concentration of both the ester and the base. libretexts.org Therefore, increasing the concentration of the alkaline solution will lead to a faster degradation of this compound.

Internal Rearrangement Processes and Product Formation

A significant reaction pathway for 2-Aminoethyl acetate, particularly under neutral or slightly basic conditions, is an intramolecular rearrangement known as an O- to N-acyl migration. This process results in the formation of the more thermodynamically stable amide, N-(2-hydroxyethyl)acetamide. researchgate.netnih.govresearchgate.net

This rearrangement proceeds through a five-membered cyclic tetrahedral intermediate formed by the intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the ester. The stability of this intermediate is a key factor in the facility of the rearrangement. The O- to N-acyl migration is a well-documented phenomenon in peptide chemistry involving serine and threonine residues. researchgate.netnih.gov

The pH of the solution plays a critical role in this rearrangement. Under acidic conditions, the protonated amino group is not nucleophilic, and the rearrangement is inhibited. In neutral or slightly basic solutions, the deprotonated amino group is a potent nucleophile, facilitating the intramolecular attack. The resulting O-acyl product can be readily converted to the N-acyl form. researchgate.netnih.gov

The product of this internal rearrangement, N-(2-hydroxyethyl)acetamide, is a stable amide. The formation of this product represents a significant transformation of the original 2-Aminoethyl acetate molecule.

Interactive Data Table: Summary of Chemical Reactivity

| Condition | Primary Process | Products | Relative Rate |

| Acidic (pH < 7) | Stable / Slow Hydrolysis | 2-Aminoethanol, Acetic Acid | Very Slow |

| Neutral (pH ≈ 7) | O- to N-Acyl Rearrangement | N-(2-hydroxyethyl)acetamide | Moderate |

| Alkaline (pH > 9) | Base-Catalyzed Hydrolysis | 2-Aminoethanol, Acetate | Fast |

Polymerization Studies and Polymer Derivative Synthesis

Homopolymerization of Related Aminoethyl Methacrylate (B99206) Hydrochloride

The direct polymerization of 2-aminoethyl methacrylate (AMA) is typically carried out using its hydrochloride salt form to ensure the stability of the monomer. acs.org In its non-protonated, free amine form, AMA is unstable and can undergo rapid internal rearrangement to form 2-hydroxyethyl methacrylamide. acs.org The hydrochloride salt, however, is stable in aqueous solutions around neutral pH for extended periods. acs.org

Living radical polymerization techniques have been successfully employed for the homopolymerization of AMA, yielding well-defined polymers. acs.orgusm.eduscispace.com These methods allow for control over the polymer's molecular weight and result in polymers with narrow molecular weight distributions (polydispersities). acs.orgscispace.com

Various radical polymerization techniques have been utilized to synthesize poly(2-aminoethyl methacrylate) (PAMA). Atom Transfer Radical Polymerization (ATRP) is one such method that has been investigated for the polymerization of AMA. acs.orgnih.gov The success of ATRP of AMA is highly dependent on the solvent system used. For instance, polymerization in methanol (B129727) was found to be slow and incomplete, while using water as a solvent led to a fast but poorly controlled polymerization. acs.org A mixture of 2-propanol and water (80:20) proved to be an effective solvent system, allowing for slower, well-controlled polymerizations at 50 °C and resulting in polymers with low polydispersities (Mw/Mn < 1.25). acs.org

Another approach involves conventional radical copolymerization in polar solvents like water and isopropanol. finechem-mirea.ru This method has been used to synthesize water-soluble copolymers and demonstrates the versatility of radical polymerization for this monomer. finechem-mirea.rufinechem-mirea.ru

Table 1: Conditions and Results for ATRP Homopolymerization of AMA Data sourced from multiple experimental findings. acs.org

| Initiator | Catalyst System | Solvent | Temperature (°C) | Target DP | Polydispersity (Mw/Mn) | Outcome |

| ME-Br | CuBr/bpy | Methanol | 20 | 50 | - | Slow and incomplete polymerization |

| ME-Br | CuBr/bpy | Water | 50 | - | - | Fast, poorly controlled polymerization |

| ME-Br | CuBr/bpy | 95:5 2-propanol/water | 50 | - | - | Inadequate solvent for PAMA |

| ME-Br | CuBr/bpy | 80:20 2-propanol/water | 50 | - | < 1.25 | Slower, well-controlled polymerization |

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a robust technique for the direct and controlled polymerization of AMA in its hydrochloride salt form. acs.org This method allows for the synthesis of PAMA homopolymers with predetermined molecular weights and narrow polydispersities (Mw/Mn ≈ 1.2-1.3). acs.org The polymerization is typically conducted at elevated temperatures (50-70 °C) using a suitable RAFT agent, such as cumyl dithiobenzoate (CDB) or 4-cyanopentanoic acid dithiobenzoate (CTP), and a radical initiator like AIBN or VA-044. acs.orgscispace.com

The "living" character of RAFT polymerization is confirmed by pseudo-first-order kinetics, a linear evolution of molecular weight with monomer conversion, and the ability to chain-extend the resulting polymer. usm.eduscispace.com This control makes RAFT a preferred method for creating well-defined, primary amine-functionalized homopolymers and block copolymers. usm.eduresearchgate.net

Table 2: Experimental Conditions for RAFT Homopolymerization of AMA Data sourced from multiple experimental findings. acs.orgscispace.com

| RAFT Agent | Initiator | Solvent | Temperature (°C) | [AMA]:[RAFT Agent]:[Initiator] Ratio | Final Polydispersity (Mw/Mn) |

| Cumyl dithiobenzoate (CDB) | AIBN | DMSO | 70 | 50:1.0:0.2 | ~1.2-1.3 |

| 4-Cyanopentanoic acid dithiobenzoate (CTP) | VA-044 | Aqueous Buffer | 50 | Not Specified | < 1.2 |

Copolymerization Studies

2-Aminoethyl methacrylate hydrochloride is a versatile comonomer used in the synthesis of functional copolymers. Its incorporation into polymer chains imparts cationic properties and provides primary amine groups for further chemical modification.

Copolymers of N-isopropylacrylamide and 2-aminoethyl methacrylate hydrochloride have been synthesized using radical copolymerization in polar solvents such as water and isopropanol. finechem-mirea.ru The resulting water-soluble copolymers were characterized to determine their molecular composition and hydrodynamic properties. finechem-mirea.ru The inclusion of the 2-aminoethyl methacrylate hydrochloride units into the copolymer structure was found to influence the properties of the final material. finechem-mirea.ru For instance, in thermosensitive copolymers with N-isopropylacrylamide, increasing the content of the amino-functional monomer leads to an increase in the phase transition temperature of the aqueous copolymer solutions. finechem-mirea.ru

Copolymers of di(ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate (A) have been synthesized via atom transfer radical polymerization. mdpi.com This process yields a series of P(D-co-A) copolymers with varying ratios of the two comonomers. mdpi.com The primary amino groups from the A units in the copolymer backbone can be subsequently modified. mdpi.com The incorporation of the 2-aminoethyl methacrylate comonomer also influences the thermoresponsive properties of the resulting copolymers; for P(D-co-A) copolymers, the cloud point temperature increases with a higher content of the amino-functional monomer. mdpi.com

Graft Polymerization onto Polyhydroxyalkanoates

2-Aminoethyl methacrylate hydrochloride (AMA) serves as a precursor in the synthesis of composite materials involving polyhydroxyalkanoates (PHAs). sigmaaldrich.com Specifically, it is used in the creation of polyurethane/urea composite scaffolds based on poly(3-hydroxybutyrate), a common type of PHA. sigmaaldrich.com This application suggests that AMA or its polymer can be grafted onto the PHA backbone or used to create a network that incorporates the PHA, thereby modifying the material's properties for specific applications like tissue engineering. sigmaaldrich.com

Radiation-Induced Grafting Methodologies

No studies have been identified that utilize 2-Aminoethyl acetate (B1210297) hydrochloride in radiation-induced grafting processes. This method, which employs high-energy radiation to initiate polymerization and grafting of a monomer onto a polymer backbone, has not been reported for this specific compound.

Mechanisms of Grafting

In the absence of any studies on the grafting of 2-Aminoethyl acetate hydrochloride, the mechanisms of such a reaction remain entirely theoretical and uninvestigated.

Functionalization and Modification of Aminoethyl-Based Polymers

The functionalization and modification of polymers are crucial steps in tailoring their properties for specific applications. However, without evidence of the successful polymerization of this compound, a discussion of the functionalization of its corresponding polymer is not possible.

Post-Polymerization Modification Strategies

There are no documented post-polymerization modification strategies for a polymer derived from this compound.

Amine Group Derivatization

While the primary amine group in the theoretical poly(2-aminoethyl acetate) would offer a reactive site for derivatization, no research has been published on such modifications due to the absence of the base polymer itself.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-Aminoethyl acetate (B1210297) hydrochloride, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Aminoethyl acetate hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals corresponding to their unique chemical environments. The protonated amine group (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The two methylene (B1212753) groups (-CH₂-) form an A₂B₂ or more complex system, appearing as two triplets or multiplets. The methylene group adjacent to the ester oxygen (O-CH₂) is deshielded and resonates at a higher chemical shift (downfield) compared to the methylene group adjacent to the protonated amine (N-CH₂). The acetyl methyl group (-CH₃) would appear as a sharp singlet at a characteristic upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are expected. The carbonyl carbon (C=O) of the ester group would have the highest chemical shift, typically appearing far downfield. The methyl carbon of the acetyl group would be found at the most upfield position. The two methylene carbons would be resolved, with the carbon bonded to the ester oxygen (O-CH₂) appearing at a higher chemical shift than the one bonded to the nitrogen (N-CH₂).

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. The solvent is typically D₂O or DMSO-d₆.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(=O)CH₃ | ~2.1 | Singlet (s) |

| -OCH₂- | ~4.3 | Triplet (t) | |

| -NCH₂- | ~3.3 | Triplet (t) | |

| -NH₃⁺ | ~8.2 (variable) | Broad Singlet (br s) | |

| ¹³C | -C(=O)CH₃ | ~173 | N/A |

| -C(=O)CH₃ | ~20 | N/A | |

| -OCH₂- | ~61 | N/A | |

| -NCH₂- | ~39 | N/A |

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. Techniques like Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FTIR are commonly used for the analysis of this compound. akjournals.com The spectrum reveals key absorptions that confirm the presence of the ester and primary ammonium (B1175870) groups.

Key expected vibrational bands include:

A strong, sharp absorption band for the ester carbonyl (C=O) stretching vibration.

Broad and strong absorption bands corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺).

Medium to strong bands for C-O stretching of the ester linkage.

Bending vibrations for the N-H bonds of the ammonium group.

Stretching and bending vibrations for the C-H bonds of the methylene and methyl groups.

The IR spectrum of the closely related 2-Aminoethanol hydrochloride shows characteristic broad absorptions for the -NH₃⁺ group in the 3200-2800 cm⁻¹ region and bending modes around 1600-1500 cm⁻¹. nist.gov A similar pattern is expected for this compound, with the addition of a prominent ester carbonyl peak.

Table 2: Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3200-2800 | Strong, Broad | N-H stretch (primary ammonium, -NH₃⁺) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong, Sharp | C=O stretch (ester) |

| ~1600 | Medium | N-H bend (asymmetric, -NH₃⁺) |

| ~1500 | Medium | N-H bend (symmetric, -NH₃⁺) |

| ~1240 | Strong | C-O stretch (ester, acetate) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which is characteristic of molecules containing chromophores (light-absorbing groups). This compound does not possess a significant chromophore that absorbs in the typical 200-800 nm range. The ester carbonyl group has a weak n→π* transition that occurs at a wavelength below the typical cutoff of many solvents, making it difficult to observe. Therefore, direct UV-Vis spectroscopy is generally not a suitable technique for the quantitative analysis of this compound. However, it can be used indirectly if the amine is derivatized with a UV-active agent.

Thermal Analysis Techniques

Thermal analysis techniques provide critical information about the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine its thermal stability, decomposition profile, and phase transition behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com This analysis is essential for determining the thermal stability and decomposition pathway of this compound. A typical TGA experiment is conducted under an inert nitrogen atmosphere.

For an amine hydrochloride, the thermogram is expected to show distinct mass loss stages. gla.ac.ukolisystems.com The initial mass loss may correspond to the release of adsorbed water. This is often followed by the loss of hydrogen chloride (HCl), and then the subsequent decomposition of the remaining organic acetate structure at higher temperatures. gla.ac.ukulb.ac.be For example, studies on related amine compounds show decomposition beginning at temperatures around 150-200°C. researchgate.net The thermal degradation of acetate-containing polymers also occurs in distinct steps, including the loss of the acetate group. ulb.ac.be

Table 4: Representative TGA Data for a Generic Amine Hydrochloride

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 100 | ~1-2% | Loss of adsorbed moisture |

| 150 - 250 | ~26% | Decomposition and loss of Hydrogen Chloride (HCl) |

| 250 - 400 | ~72% | Decomposition of the organic residue |

| (This data is illustrative and based on the theoretical mass loss of HCl and general decomposition patterns of similar compounds) gla.ac.ukolisystems.comulb.ac.be |

The analysis provides a quantitative measure of the compound's stability and can help identify temperature limits for storage and processing. eltra.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. acs.org This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, the most prominent feature in a DSC thermogram is a sharp endothermic peak corresponding to its melting point. researchgate.net

The DSC analysis of amine hydrochloride salts reveals information about their melting points or dissociation temperatures. gla.ac.uk For instance, the DSC curve for amitriptyline (B1667244) hydrochloride, another amine salt, shows a distinct endotherm at its melting point. researchgate.net The temperature and enthalpy of this transition are characteristic of the compound and can be used as indicators of purity. The presence of impurities typically broadens the melting peak and lowers the melting temperature.

Table 5: Illustrative DSC Data for this compound

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Melting | ~148 °C |

| Peak Melting Temperature (T_m) | ~151 °C |

| Enthalpy of Fusion (ΔH_f) | ~120 J/g |

| (This data is hypothetical and based on typical values for similar small organic salts) gla.ac.ukresearchgate.net |

Morphological and Crystalline Characterization

The macroscopic properties of a polymer are intrinsically linked to its microscopic morphology and crystalline structure. Techniques such as Wide-Angle X-ray Scattering (WAXS) and Scanning Electron Microscopy (SEM) provide invaluable insights into these aspects.

Wide-Angle X-ray Scattering (WAXS) for Crystallinity

Wide-Angle X-ray Scattering (WAXS) is a powerful diffraction technique used to probe the atomic-scale structure of materials. wikipedia.org By analyzing the Bragg peaks at wide angles, researchers can determine the degree of crystallinity, identify crystalline phases, and ascertain the preferred orientation of crystallites within a polymer sample. wikipedia.org

In the context of polymers, WAXS is instrumental in distinguishing between the ordered crystalline regions and the disordered amorphous domains. rigaku.com The resulting diffraction pattern displays sharp peaks corresponding to the crystalline parts and broad halos originating from the amorphous content. rigaku.com The degree of crystallinity (Xc) can then be calculated by separating and integrating the intensities of these two components. rigaku.com This information is crucial as the crystallinity significantly influences the mechanical and thermal properties of the polymer.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of polymers at the micro and nanoscale. pressbooks.pub It utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution, three-dimensional images that reveal details about surface features, texture, and the distribution of different phases within a polymer blend. pressbooks.pubazom.com

For polymers, SEM analysis can provide critical information on:

Surface Morphology: Revealing the texture, roughness, and any surface defects. pressbooks.pub

Phase Morphology in Blends: In polymer blends, SEM can distinguish between the continuous matrix and dispersed phases, providing insights into their size, shape, and distribution. azom.comkpi.ua This is often achieved by fracturing the sample and observing the resulting surface. kpi.ua

Fracture Analysis: The examination of fracture surfaces can elucidate the failure mechanisms of a polymer, indicating whether it was a brittle or ductile fracture. pressbooks.pub

Sample preparation for SEM is a critical step. For non-conductive materials like many polymers, a conductive coating is often applied to prevent charge buildup. dtu.dk Alternatively, variable pressure SEM (VP-SEM) can be used, which introduces a gas into the chamber to dissipate charge. dtu.dk For observing the internal structure, techniques like cryo-fracturing or microtoming can be employed to expose a fresh surface. kpi.ua

Other Physicochemical Characterization Methods

Beyond morphology and crystallinity, a comprehensive understanding of a polymer's properties requires a suite of other physicochemical characterization techniques.

Viscometry and Hydrodynamic Studies

Viscometry is a technique used to measure the viscosity of a polymer solution. These measurements can provide valuable information about the polymer's molecular weight, size, and shape in solution. By determining the intrinsic viscosity, one can estimate the average molecular weight of the polymer using the Mark-Houwink equation. Hydrodynamic studies, which examine the behavior of polymers in solution, can further elucidate polymer-solvent interactions and the conformational properties of the polymer chains.

Acid-Base Titration for Amine Group Determination

The presence of the primary amine group from the this compound monomer within a polymer can be quantified using acid-base titration. This method is particularly useful for determining the number of accessible amine groups. researchgate.net

The general procedure involves dissolving a known weight of the polymer in a suitable solvent and titrating it with a standardized acid, such as hydrochloric acid (HCl). researchgate.net The endpoint of the titration, which can be detected using a pH meter or a suitable indicator, corresponds to the neutralization of the amine groups. researchgate.net For polymers that are not soluble in water, a non-aqueous titration can be performed, often using a solvent like glacial acetic acid and a titrant such as perchloric acid. mt.com The amount of acid consumed allows for the calculation of the amine content in the polymer. researchgate.net This information is vital for applications where the amine groups are intended for further reactions or interactions.

| Titration Parameter | Description | Reference |

| Analyte | Amine groups within the polymer structure | researchgate.net |

| Titrant | Standardized acid solution (e.g., 0.1N HCl) | researchgate.net |

| Solvent | Distilled water or a suitable non-aqueous solvent like glacial acetic acid | researchgate.netmt.com |

| Detection | pH meter or a suitable acid-base indicator | researchgate.net |

| Calculation | The amount of amine is determined from the volume of titrant required to reach the endpoint. | researchgate.net |

Water Contact Angle Measurements for Surface Properties

The wettability of a material's surface, a critical factor in numerous applications, is quantitatively assessed by measuring the water contact angle. This technique provides valuable insights into the hydrophilicity or hydrophobicity of a surface, which is fundamentally governed by its chemical composition and topography. The contact angle (θ) is the angle at which a liquid-vapor interface meets a solid surface. A low contact angle (typically <90°) indicates high wettability, or a hydrophilic surface, where the liquid tends to spread out. Conversely, a high contact angle (>90°) signifies low wettability, or a hydrophobic surface, where the liquid tends to form distinct droplets. keylinktech.comdataphysics-instruments.com

Influence of Amine Functional Groups on Wettability

Influence of Acetate Functional Groups on Wettability

Given the presence of both a hydrophilic amine group and a potentially interactive acetate group, a surface modified with this compound is anticipated to exhibit a degree of hydrophilicity. The exact water contact angle would depend on the density and orientation of the molecules on the surface, as well as the nature of the substrate to which it is attached.

The following table presents illustrative water contact angle data for surfaces functionalized with molecules containing amine or acetate groups to provide a comparative context.

Table 1: Illustrative Water Contact Angles of Functionally Similar Surfaces

| Functional Group | Substrate | Reported Water Contact Angle (°) | Reference |

|---|---|---|---|

| Amine (-NH₂) | Silicon Wafer | Moderately Wettable | nih.gov |

| Amine (-NH₂) | Glass | 55.8 | rsc.org |

| Acetate (-OCOCH₃) | Gold (as part of a SAM) | Varies with structure | acs.org |

| Cellulose (B213188) Acetate | Electrospun Mat | 154.3 (Superhydrophobic) | nih.gov |

| Methyl (-CH₃) | Glass | Hydrophobic | nih.gov |

| Hydroxyl (-OH) | Glass | Wettable | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

While specific Density Functional Theory (DFT) studies focused exclusively on 2-Aminoethyl acetate (B1210297) hydrochloride are not prominent in publicly available literature, the methodology is widely applied to similar molecules, such as other amino esters and organosilanes. researchgate.netresearchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine the conformational stability and vibrational spectra of molecules. researchgate.net

For a molecule like 2-Aminoethyl acetate hydrochloride, DFT could be used to:

Determine Stable Conformers: By scanning the potential energy surface along rotatable bonds, the most stable three-dimensional structures (conformers) of the molecule can be identified. For instance, studies on related compounds have identified stable trans and gauche conformations, with the trans conformer often being slightly lower in energy. researchgate.net

Calculate Vibrational Spectra: Theoretical vibrational frequencies (like IR and Raman) can be calculated and compared with experimental data to assign specific vibrational modes to different functional groups within the molecule.

Investigate Electronic Properties: DFT is used to calculate key electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the molecule's reactivity and electronic behavior. researchgate.netrsc.org

A typical DFT investigation would yield the data presented in the interactive table below.

| Parameter | Description | Potential Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure (bond lengths, angles, dihedrals). | Provides the most stable conformation of the molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic stability. |

| Vibrational Frequencies | Calculated IR and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |

| Electrostatic Potential (ESP) | A map of charge distribution on the molecule's surface. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Hirshfeld Analysis of Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govgazi.edu.tr By partitioning the crystal electron density into molecular fragments, it generates a surface that provides a detailed picture of how molecules interact with their neighbors.

For this compound, a Hirshfeld analysis would decompose the crystal packing into a series of intermolecular contacts. The surface can be mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. nih.govgazi.edu.tr The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular interactions as a histogram.

Based on studies of similar small-molecule hydrochloride salts, the primary interactions would involve the chloride anion and the ammonium (B1175870) cation, alongside weaker van der Waals forces. nih.govnih.gov The most significant contributions to the Hirshfeld surface would likely come from H···H, H···Cl/Cl···H, C···H/H···C, and O···H/H···O contacts. The N-H···Cl hydrogen bonds, while potentially a smaller percentage of the total surface contacts, are structurally the most significant, dictating the primary packing arrangement. nih.gov

| Intermolecular Contact Type | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| H···H | ~40-70% | van der Waals forces, ubiquitous surface contacts. nih.govgazi.edu.tr |

| C···H / H···C | ~15-25% | Weak van der Waals interactions. gazi.edu.tr |

| H···Cl / Cl···H | ~8-15% | Represents the key cation-anion hydrogen bonds (N-H···Cl). nih.gov |

| O···H / H···O | ~5-10% | Potential hydrogen bonding involving the ester carbonyl group. gazi.edu.tr |

| N···H / H···N | ~5-12% | Contacts involving the amino group. nih.gov |

Quantum Mechanical Calculations for Reaction Energies

Quantum mechanical (QM) calculations are essential for studying the mechanisms and energetics of chemical reactions. For this compound, a key reaction is the hydrolysis of the ester group. QM methods can be used to model this reaction, providing insights into the energy barriers and the structure of transition states.

The hydrolysis of an ester can be catalyzed by acid or base. chemguide.co.uk QM simulations, often combined with molecular dynamics, can determine the rate-determining step. For example, in the neutral hydrolysis of an ester in aqueous solution, the reaction may proceed through a concerted mechanism involving proton transfer and the formation of a C-O bond. nih.gov Computational studies can calculate the free energy of activation for such steps. acs.org

These calculations can predict reaction rate constants that are in good agreement with experimental values. nih.gov By modeling the reaction pathway, researchers can identify the tetrahedral intermediate formed during hydrolysis and calculate its energy relative to the reactants and products. This information is crucial for understanding the reaction's feasibility and kinetics. capes.gov.bracs.org

Molecular Dynamics Simulations for Polymer Behavior

2-Aminoethyl acetate is a monomer that can be used to synthesize polymers, such as poly(β-amino ester)s (PBAEs). nih.gov Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of these polymers, especially at the nanoscale. Coarse-grained MD (CG-MD) simulations, in particular, allow for the modeling of large systems, such as the formation of polymer-based nanoparticles, over timescales of several microseconds. nih.govnih.gov

Research on PBAEs demonstrates that MD simulations can elucidate how these cationic polymers interact with and encapsulate nucleic acids like siRNA to form nanoparticles (polyplexes). nih.govacs.org These simulations provide insights into:

Nanoparticle Structure: Visualizing the nanoscale structure of the polyplexes, revealing how the polymer chains arrange themselves around the cargo. nih.gov

Influence of Lipophilicity: Modeling how changes in the polymer's chemical structure, such as increasing its lipophilicity, affect the size and stability of the resulting nanoparticles. nih.govresearchgate.net

Effect of Buffer Conditions: Simulating how environmental factors like pH and salt concentration influence the particle assembly and polymer conformation. acs.org

| Simulation Parameter | System Component | Insight Gained |

|---|---|---|

| Polymer Model | Varying lipophilicity (% oleylamine) and molecular weight. | Determines polymer-siRNA binding affinity and micelle size. nih.gov |

| Solvent/Buffer | Aqueous solutions (e.g., 10 mM HEPES). | Reveals the influence of pH and ionic strength on particle formation. researchgate.net |

| N/P Ratio | Ratio of polymer nitrogen atoms to nucleic acid phosphate (B84403) groups. | Predicts the stoichiometry of the polyplex and the presence of free polymer. researchgate.net |

| Simulation Time | Typically in the microsecond range (e.g., 2.5 µs). | Allows for the observation of dynamic processes like self-assembly and equilibration. researchgate.net |

Kinetic Modeling of Chemical Reactions

Kinetic modeling is used to mathematically describe the rates of chemical reactions. For reactions involving this compound, such as its hydrolysis (saponification) or its reaction with other species like carbon dioxide, kinetic models can be developed to predict reaction rates under various conditions. researchgate.netresearchgate.net

For the saponification of an ester like ethyl acetate, the reaction is typically modeled as a second-order process. researchgate.net Kinetic studies often use techniques like stopped-flow apparatus to measure reaction rates in real-time. researchgate.net The data obtained, such as pseudo-first-order rate constants, are then fitted to proposed kinetic models. For reactions of amino compounds with CO2, models based on zwitterion or termolecular reaction mechanisms are often used to correlate the experimental data. researchgate.net

A kinetic model for a reaction involving this compound would typically include:

Rate Equation: A mathematical expression that relates the reaction rate to the concentrations of reactants and a rate constant (k).

Arrhenius Expression: Describes the temperature dependence of the rate constant, allowing for the calculation of the activation energy (Ea) of the reaction. researchgate.net

Thermodynamic Parameters: Evaluation of activation enthalpy, entropy, and free energy from the temperature-dependent kinetic data. researchgate.net

These models are crucial for process design and optimization in industrial applications. preprints.orgosti.gov

Prediction of Molecular Interactions and Structural Features

Computational methods are increasingly used to predict how small molecules like this compound might interact with biological targets, such as proteins. These predictions are fundamental to drug discovery and toxicology.

Modern approaches utilize deep learning and graph neural networks to predict compound-protein interactions (CPIs). Models like SSGraphCPI use the molecule's 2D graph structure (atoms as nodes, bonds as edges) and its SMILES string as inputs. These models are trained on large datasets of known interactions to learn the structural features that govern binding. They can then predict the likelihood of an interaction between a new compound and a given protein target.

For this compound, such a model could predict potential protein binding partners, offering insights into its possible biological activity or off-target effects. This predictive power helps to prioritize compounds for experimental screening, significantly accelerating the research and development process.

Advanced Research Applications and Chemical Utility

Role as Chemical Intermediates in Complex Organic Synthesis

The fundamental structure of 2-aminoethyl acetate (B1210297), containing both a primary amine (-NH2) and an acetate ester (-OCOCH3) on a simple ethyl backbone, makes it a valuable and versatile building block in organic synthesis. cd-bioparticles.net These two reactive sites allow it to participate in a wide array of chemical reactions, including nucleophilic substitutions, acylations, and condensations. cd-bioparticles.net This dual functionality is key to its utility as a starting material or a key intermediate for constructing more elaborate and diverse molecular architectures. cd-bioparticles.net

Research has highlighted its role as a precursor in the synthesis of various important chemical classes:

Functionalized Amino Alcohols: Derivatives of 2-aminoethyl acetate are effective precursors for creating functionalized amino alcohols. A notable transformation involves the conversion of N-benzyl-N-(thiophen-2-ylmethyl)aminoethyl acetate into its corresponding functionalized alcohol.

Heterocyclic Compounds: It serves as a precursor in the formation of various nitrogen-containing heterocycles, which form the core structures of many pharmaceutical and biologically active molecules.

Modified Amino Acids: The compound has been utilized in the synthesis of N-(2-acetoxyethyl) α-amino acids and other modified amino acid structures. cd-bioparticles.net

Bifunctional Monomers: A derivative of N-acetyl-2-aminoethyl acetate, produced from the reaction of 2-methyl-2-oxazoline (B73545) and 2-chloro-5-(chloromethyl)thiophene, has been identified as a potential bifunctional monomer for polymerization, opening avenues for the creation of novel polymers.

A documented synthetic pathway illustrates its role as an intermediate. The process begins with the hydrolysis of [2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride in a basic solution. Following this, an adjustment to acidic pH leads to the formation of a reactive ethylcholineaziridinium ion intermediate, which is then treated with a carboxylic acid to yield the final desired derivative.

Reagent Applications in Analytical Sample Preparation

In analytical chemistry, enhancing the detectability and chromatographic properties of target analytes is often crucial for accurate quantification. Chemical derivatization is a technique used to modify an analyte's structure to make it more suitable for analysis. nih.govsci-hub.se This process can decrease the polarity of amines and improve their sensitivity, making them easier to detect with methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

While 2-aminoethyl acetate hydrochloride itself is not a primary derivatizing agent, a well-known derivative, 2-aminoethyl diphenylborinate (also known as Neu's reagent), plays a critical role in the analysis of certain natural products. This reagent is widely used for the derivatization of flavonoids and other phenolic compounds in thin-layer chromatography (TLC) and HPLC. When applied to a chromatogram, 2-aminoethyl diphenylborinate reacts with flavonoids to form stable, fluorescent complexes. This reaction significantly boosts the detection of these compounds under UV light, enabling both qualitative and quantitative analysis even at very low concentrations.

The general steps in such an analytical procedure involving derivatization often include:

Sample Extraction: The target compounds (e.g., amino acids, biogenic amines) are first extracted from the complex sample matrix, which could be anything from body fluids to food products. nih.govwelch-us.com

Derivatization: The extracted analyte is mixed with the derivatizing reagent under specific pH and temperature conditions to ensure a complete reaction. welch-us.com For example, a procedure for amino acid analysis involves mixing the sample with derivatization reagents and allowing them to react for a set time before further processing. welch-us.com

Chromatographic Analysis: The resulting derivative, which now has enhanced detection properties, is injected into a chromatographic system (e.g., GC or HPLC) for separation and quantification. welch-us.com

Development of Functional Materials and Polymers

The ability of this compound and its analogues, particularly methacrylate (B99206) derivatives, to be polymerized has led to their use in creating a variety of advanced functional materials. The primary amine group allows for post-polymerization modifications, further broadening their utility. polysciences.com

Polymeric Adsorbents for CO2 Capture

Amine-containing polymers are promising materials for capturing carbon dioxide (CO2) from flue gas and the atmosphere. The amine functional groups react reversibly with CO2, allowing for its capture and subsequent release under different temperature or pressure conditions.

While research on polymers made directly from 2-aminoethyl acetate is limited, extensive studies have been conducted on polymers synthesized from the closely related monomer 2-aminoethyl methacrylate hydrochloride (AEMA) . The resulting polymer, poly(aminoethyl methacrylate) (PAEMA), is a potent adsorbent for dry CO2. nih.govnih.gov In one study, researchers synthesized PAEMA and a block copolymer, PEO-PAEMA, to evaluate their CO2 capture capabilities. nih.govnih.gov Key findings showed that modifying the primary amine groups into guanidines could further improve the affinity for CO2 and increase uptake capacity. nih.govnih.gov

The performance of these materials is often compared to other amine-based adsorbents. For instance, polyethyleneimine (PEI) supported on silica (B1680970) is a well-studied material for CO2 capture. nih.gov The table below summarizes the CO2 adsorption capacity of various amine-functionalized materials.

| Adsorbent Material | Adsorption Capacity (mmol CO2/g) | Conditions | Reference |

|---|---|---|---|

| PGEMA (7% guanidinylation) | 2.4 | Room Temperature, Dry | nih.gov |

| Polyethyleneimine on fumed silica | 1.74 | Humid conditions | nih.gov |

| PEI-impregnated polyacrylamide beads | 2.64 | 50-125 °C | nih.gov |

| Modified PEI-based aminosilica | > 2.0 (mol CO2/kg) | Simulated ambient air (400 ppm CO2) | nih.gov |

Components in Nanogel Systems

Nanogels are three-dimensional, cross-linked networks of hydrophilic polymers that can swell in water, forming particles on the nanoscale. mdpi.comcas.cz Their high stability, drug-loading ability, and responsiveness to environmental stimuli make them innovative carriers for drug delivery and diagnostics. nih.govmdpi.com

Polymers derived from 2-aminoethyl methacrylate (AEMA) , an analogue of 2-aminoethyl acetate, are used to create advanced nanogel systems. In one study, thermoresponsive copolymers of di(ethylene glycol) methyl ether methacrylate and AEMA were synthesized. mdpi.com These copolymers self-assemble into nanoparticles (aggregates) in aqueous solutions when heated above a certain temperature (the cloud point temperature). mdpi.com These aggregates can then be cross-linked to form stable, thermoresponsive nanogels, which have potential applications as carriers that can release drugs in response to temperature changes. mdpi.com

The properties of these nanogels can be finely tuned by adjusting the composition of the copolymers, as shown in the table below.

| Copolymer System | Key Feature | Potential Application | Reference |

|---|---|---|---|

| P(D-co-A) Copolymers | Thermoresponsive; forms aggregates above cloud point temperature. | Temperature-triggered drug delivery. | mdpi.com |

| Crosslinked P(D-co-A) Aggregates | Forms stable, thermoresponsive nanogels. Particle size depends on concentration and functional groups. | Stable drug carriers for controlled release. | mdpi.com |

| Polyethylenimine (PEI) / PEG Nanogels | Forms polyplexes with drugs through ionic interactions. | Delivery of phosphorylated drugs and gene therapy. | nih.gov |

| Poly(hydroxyethyl methacrylate) (HEMA) Nanogel | Synthesized via emulsion polymerization for oral insulin (B600854) delivery. | Oral drug delivery. | nih.gov |

Polymeric Carriers for Controlled Release Systems

Controlled release systems are designed to deliver a therapeutic agent over a prolonged period, maintaining the drug concentration within the desired therapeutic window. nih.gov Polymeric carriers are central to these systems due to their biocompatibility and tunable properties. nih.gov

Polymers based on 2-aminoethyl methacrylate hydrochloride (AEMA HCl) are recognized for their critical role in creating hydrogels and other platforms for tunable drug release. polysciences.com Researchers have synthesized block copolymers of polyethylene (B3416737) glycol (PEG) and poly(2-aminoethyl methacrylate) (PAMA), denoted as PEG-b-PAMA . nih.govacs.org These copolymers self-assemble into nanoparticles called polyplexes that can encapsulate genetic material for gene delivery. nih.govacs.org

Studies have shown that PEG-b-PAMA-based polyplexes offer a significantly better relationship between transfection activity and cytotoxicity compared to non-PEGylated versions. nih.gov One specific formulation, PEG45-b-PAMA168, demonstrated a 350-fold higher transfection activity in the presence of serum than the standard agent bPEI, highlighting its potential as a robust gene delivery system. nih.gov This improved performance was linked to the system's enhanced ability to escape from endosomes and release its DNA payload inside the cell. nih.gov

| Polymer System | Carrier Type | Key Finding | Application | Reference |

|---|---|---|---|---|

| PEG-b-PAMA | Polyplex Nanocarrier | Enhanced serum stability and transfection efficiency compared to non-PEGylated polymer. | Gene Delivery | nih.govacs.org |

| AEMA HCl-based polymers | Hydrogel | Enables tunable drug release and biocompatibility. | Drug Delivery, Tissue Scaffolds | polysciences.com |

| PDMAEMA/PAAm | Interpenetrating Polymer Network (IPN) | Release of diclofenac (B195802) sodium could be prolonged and controlled by IPN composition. | Delivery of water-soluble drugs | nih.gov |

Materials for Membrane Modification

Modifying the surface of membranes can impart new functionalities, such as preventing biofouling or enhancing separation performance. Amine-containing compounds are valuable for this purpose. For example, grafting aminosilanes onto cellulose (B213188) acetate microfiltration membranes has been shown to create strong antibiofilm properties against bacteria like Staphylococcus aureus and Escherichia coli. mdpi.com

In a related application of surface modification, polymers derived from 2-aminoethyl methacrylate hydrochloride (AEMA HCl) are used to enhance adhesion and crosslinking in specialty coatings. polysciences.com Furthermore, polymer brushes made from a related compound, poly(2-diethyl aminoethyl methacrylate) (PDEAEMA), have been grafted onto magnetic nanoparticles. mdpi.com These polymer brushes can be chemically modified (quaternized) to carry a permanent positive charge, which dramatically improves their ability to adsorb and remove anionic dyes from water. mdpi.com This demonstrates the principle of using such polymer modifications to create functional materials for environmental remediation. mdpi.com Additionally, polymers incorporating AEMA have been used to create antimicrobial nanocomposites with bacterial cellulose membranes, improving both mechanical properties and antimicrobial activity.

Biomaterials Research and Surface Engineering

In the field of tissue engineering, scaffolds provide a temporary three-dimensional framework that supports cellular growth and tissue regeneration. nih.gov The functionalization of these scaffolds is often necessary to enhance their biological performance. While direct studies detailing the use of this compound in tissue engineering scaffolds are not prevalent, the principles of scaffold functionalization suggest its potential utility. For instance, biopolymers like hyaluronic acid have been functionalized with amino-containing molecules to create scaffolds for cartilage regeneration. researchgate.net The primary amine of 2-Aminoethyl acetate can be covalently attached to the scaffold material, presenting a new chemical group on the surface. This modification can alter the scaffold's surface chemistry, potentially improving cell attachment and proliferation. The introduction of such functional groups can make the scaffold more conducive to tissue development. umich.edu

A key strategy in scaffold design involves the controlled delivery of bioactive molecules to promote tissue repair. nih.gov The amino group introduced by 2-Aminoethyl acetate could serve as a reactive site for the subsequent attachment of growth factors or other signaling molecules, thereby creating a more dynamic and instructive environment for regenerating tissues.

Table 1: Potential Effects of 2-Aminoethyl acetate Functionalization on Tissue Engineering Scaffolds

| Property Modified | Potential Effect | Rationale |

|---|---|---|

| Surface Chemistry | Introduction of primary amine and acetate groups | Covalent attachment of the molecule to the scaffold surface. |

| Cell Adhesion | Potentially enhanced | The introduced amino groups can alter surface charge and provide sites for cell interaction. |

| Bioactive Molecule-Conjugation | Enabled | The primary amine serves as a handle for covalently linking growth factors or peptides. |

| Biodegradability | Potentially altered | The ester linkage in the acetate group could be susceptible to hydrolysis, affecting degradation rates. |

This table is based on general principles of scaffold functionalization, as direct studies with this compound are limited.

For example, modifying a hydrophobic polymer surface with 2-Aminoethyl acetate would likely increase its hydrophilicity due to the presence of the polar amine group. This change can be quantified by measuring the water contact angle of the surface before and after modification; a decrease in the contact angle would indicate increased hydrophilicity. bohrium.com Such modifications are critical in developing biomaterials that resist fouling and promote specific, desired biological interactions. nih.gov

Table 2: Predicted Impact of 2-Aminoethyl acetate on Surface Properties

| Original Surface | Predicted Change in Hydrophilicity | Predicted Change in Water Contact Angle | Potential Application |

|---|---|---|---|

| Hydrophobic Polymer | Increase | Decrease | Antifouling coatings for biomedical devices. |

| Hydrophilic Substrate | May slightly decrease or remain similar | May slightly increase or remain similar | Creating surfaces with mixed chemical functionalities for controlled protein adsorption. |

Predictions are based on the chemical structure of 2-Aminoethyl acetate and established principles of surface science.

Hyaluronic acid (HA), a naturally occurring polysaccharide, is widely used in biomedical applications due to its biocompatibility and biodegradability. nih.gov However, its native form often requires chemical modification to enhance its properties for specific uses, such as in hydrogel formation for drug delivery or tissue engineering. The functionalization of HA with molecules containing primary amines is a common strategy to introduce new reactive sites.

The carboxyl groups of hyaluronic acid can be activated to react with the primary amine of 2-Aminoethyl acetate, forming a stable amide bond. This reaction introduces the acetate ester functionality onto the hyaluronic acid backbone. This modification can influence the biopolymer's solubility, degradation profile, and its ability to interact with other molecules or cells. For instance, the modification of HA with amino-containing compounds has been explored to create derivatives for a wide range of biomedical applications. A similar approach has been used to create hyaluronic acid-based hydrogels for cartilage regeneration by linking ethylenediamino (EDA) groups to the primary hydroxyl groups of HA. researchgate.net

Role in Glycoconjugate Synthesis and Glycochemistry

Glycoconjugates, which are molecules containing carbohydrate portions linked to other chemical moieties like proteins or lipids, play crucial roles in numerous biological processes. nih.gov The synthesis of well-defined glycoconjugates is essential for studying their functions and for developing new therapeutics. Amino-functionalized linkers are valuable tools in glycochemistry for attaching carbohydrates to other molecules.

While direct synthesis examples using this compound are not extensively documented, the synthesis of aminoethyl glycosides serves as a strong parallel. nih.gov These compounds act as important intermediates for creating glycoarrays and other glycoconjugates. The general principle involves the glycosylation of an alcohol, in this case, the hydroxyl group that would be formed from the hydrolysis of the acetate in 2-aminoethyl acetate, or more directly, by using a protected form of 2-aminoethanol. The resulting aminoethyl glycoside can then be coupled to other molecules. For instance, research has described the synthesis of malonyl-linked glycoconjugates starting from a protected aminoethylglycine derivative, highlighting the utility of aminoethyl linkers in constructing complex glycopeptide structures.